methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate
Description
Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate (CAS: 69806-40-2), commonly known as haloxyfop-methyl, is a selective postemergence herbicide used to control grasses in broadleaf crops. It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, which inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis .
Properties
Molecular Formula |
C10H9ClF3NO3 |
|---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate |
InChI |
InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
JLFCJTBZUJWSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Hydrogen Peroxide Catalyst
The synthesis begins with the preparation of a sodium phosphate-hydrogen peroxide (Na₂HPO₄·H₂O₂) complex. Sodium peroxide (Na₂O₂) is neutralized with phosphoric acid to pH 9.0–9.7, yielding Na₂HPO₄ and H₂O₂. Subsequent cooling to −5–5°C separates Na₂HPO₄·10H₂O hydrate from the peroxo-oxygen mixture. Fractional distillation isolates purified H₂O₂, which serves as the chiral catalyst in later steps.
Synthesis of (S)-2-Chloropropionic Acid Methyl Ester
Alpha-chloro propionic acid and methanol react in a 1:1 molar ratio under catalytic H₂O₂ (5–10% w/w) at 100–120°C for 8–10 hours. The reaction proceeds via acid-catalyzed esterification, with H₂O₂ enhancing enantiomeric excess (ee) by stabilizing the transition state. Distillation removes excess methanol, yielding (S)-2-chloropropionic acid methyl ester with >90% purity.
Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine
5-Picoline undergoes chlorination at 350–450°C in the presence of nitrogen and carbon tetrachloride, producing 2,3-dichloro-5-nitropyridine. Subsequent fluorination with hydrogen fluoride and potassium fluoride replaces the nitro group with a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.
Formation of 3-Chloro-2-(4-Hydroxyphenoxy)-5-(Trifluoromethyl)Pyridine
2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with para-hydroxyphenol in a 1:1 molar ratio at 150–180°C for 30–40 minutes. The chlorine at position 2 is displaced by the phenoxy group via nucleophilic aromatic substitution, forming 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine.
Final Coupling Reaction
(S)-2-Chloropropionic acid methyl ester and 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine undergo etherification in methyl sulfoxide (DMSO) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 35–40 hours, achieving 85–90% yield. The stereochemistry at the C2 position is retained, producing the (R)-enantiomer due to inversion during the SN2 mechanism.
Catalytic Systems and Stereochemical Control
The use of H₂O₂ as a chiral catalyst in the esterification step is pivotal for achieving high enantiomeric excess (ee >98%). Theoretical studies suggest H₂O₂ stabilizes the tetrahedral intermediate via hydrogen bonding, favoring the (S)-configuration in the ester precursor. Subsequent SN2 displacement in the final step inverts the configuration to (R), ensuring the desired stereochemistry.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate etherification but risk racemization. |
| Reaction Time | 35–40 hours | Prolonged duration ensures complete conversion of intermediates. |
| Catalyst Loading | 5–10% H₂O₂ | Excess catalyst does not improve ee beyond 98%. |
| Solvent | DMSO | Polar aprotic solvent enhances nucleophilicity of phenoxide. |
Data adapted from CN102382048A.
Analytical Characterization
- NMR Spectroscopy : $$^1\text{H NMR}$$ (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyridine-H), 7.12–7.08 (m, 2H, aromatic-H), 5.21 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.72 (s, 3H, OCH₃), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
- Mass Spectrometry : ESI-MS m/z 311.05 [M+H]⁺, confirming molecular formula C₁₁H₁₀ClF₃NO₃.
- Chiral HPLC : Chiralpak IC column, hexane:isopropanol (90:10), retention time 12.7 min for (R)-enantiomer.
Comparative Analysis of Synthetic Approaches
While the patent method emphasizes scalability and stereocontrol, alternative routes reported in literature face challenges:
- Direct Fluorination : Substituting chlorine with trifluoromethyl groups using SF₄ or HF-pyridine complexes often results in lower yields (50–60%) due to side reactions.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee but requires costly enzymes and extended reaction times (72+ hours).
The H₂O₂-catalyzed method remains superior for industrial-scale production, balancing cost, yield, and enantiopurity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
In biological research, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may be studied for its potential effects on biological systems. It could be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of agrochemicals, polymers, or other materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₆H₁₃ClF₃NO₄
- Molecular Weight : 375.73 g/mol .
- Physical Properties :
- Stereochemistry : The (2R)-enantiomer is the biologically active form, acting as a proherbicide that hydrolyzes to haloxyfop-P, the active acid .
Comparison with Similar Compounds
Structural Analogs in the AOPP Class
AOPP herbicides share a common backbone of phenoxypropanoate esters but differ in substituents on the pyridine ring and ester groups. Below is a comparative analysis:
Performance and Efficacy
- Haloxyfop-methyl exhibits high efficacy against perennial grasses like Sorghum halepense but requires surfactants for optimal absorption .
- Fluazifop-butyl is less water-soluble (1.1 mg/L), enhancing its residual activity in soils but requiring higher application rates .
- Quizalofop-ethyl shows cross-resistance in ACCase-inhibitor-resistant weeds, limiting its utility in certain regions .
Stereochemical Considerations
The (2R)-enantiomer of haloxyfop-methyl is 2–10× more active than the (2S)-form, a trend mirrored in fluazifop-P-butyl (the R-enantiomer of fluazifop-butyl) . Racemic mixtures (e.g., early formulations of haloxyfop) are less effective, driving industry shifts to enantiomerically pure products .
Environmental and Toxicological Profiles
Haloxyfop-methyl degrades rapidly in soil, minimizing leaching risks, whereas fluazifop-butyl’s longer half-life increases residual activity but raises groundwater contamination concerns .
Biological Activity
Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate, commonly known as haloxyfop-P-methyl, is a compound recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 72619-32-0
- Molecular Formula : C16H13ClF3NO4
- Molecular Weight : 367.73 g/mol
Haloxyfop-P-methyl belongs to the aryloxyphenoxypropionic acid class of herbicides. Its primary mechanism involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By inhibiting this enzyme, haloxyfop-P-methyl disrupts the lipid metabolism necessary for cell membrane integrity and growth, leading to plant death.
Biological Activity Overview
-
Herbicidal Activity :
- Haloxyfop-P-methyl is effective against a range of grassy weeds and is commonly used in agricultural practices to control unwanted vegetation in crops such as soybeans and corn. Its selectivity allows it to target specific weed species without harming the crops.
-
Phytotoxicity :
- Studies indicate that haloxyfop-P-methyl exhibits varying levels of phytotoxicity depending on the plant species. The compound's efficacy is influenced by factors such as application rate, timing, and environmental conditions.
Case Studies
- Efficacy in Crop Management :
- Impact on Non-target Species :
- Environmental Persistence :
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 72619-32-0 |
| Molecular Weight | 367.73 g/mol |
| Herbicidal Class | Aryloxyphenoxypropionic acids |
| Mechanism of Action | ACCase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
